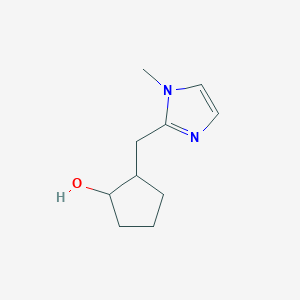
2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol is a compound that features a cyclopentane ring substituted with a hydroxyl group and a 1-methyl-1H-imidazol-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol typically involves the reaction of 1-methyl-1H-imidazole with cyclopentanone in the presence of a suitable base. The reaction proceeds through the formation of an intermediate imidazolium salt, which is then reduced to yield the desired product. Common bases used in this reaction include sodium hydride and potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated cyclopentane derivatives
Scientific Research Applications
2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole: A simpler imidazole derivative with similar coordination properties.
Cyclopentanone: A ketone with a cyclopentane ring, used as a precursor in the synthesis of the target compound.
2-(1-Methyl-1H-imidazol-2-yl)ethanol: A related compound with an ethanol group instead of a cyclopentanol group
Uniqueness
2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol is unique due to its combination of a cyclopentane ring and an imidazole moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
2-((1-Methyl-1H-imidazol-2-yl)methyl)cyclopentan-1-ol, with the chemical formula C9H14N2O and CAS number 1342695-10-6, is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The molecular structure of this compound features a cyclopentanol ring substituted with an imidazole moiety. This unique structure is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 166.22 g/mol |
| Molecular Formula | C9H14N2O |
| CAS Number | 1342695-10-6 |
Anticancer Properties
Research indicates that derivatives of imidazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown to interact with nuclear DNA, leading to the induction of p53 and p21(waf) pathways, which are crucial in the regulation of the cell cycle and apoptosis .
A study focusing on Pt(II) complexes derived from imidazole demonstrated potent cytotoxicity against the NCI-H460 lung cancer cell line, with effective concentrations (EC50) ranging from 0.115 mM to 1.1 mM . This suggests that this compound could potentially exhibit similar properties due to its structural analogies.
Antimicrobial Activity
Imidazole derivatives have also been investigated for their antimicrobial properties. Compounds containing the imidazole ring have shown effectiveness against a range of pathogens, indicating that this compound may possess similar antimicrobial capabilities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Case Study 1: Cytotoxic Effects
In a comparative study, various imidazole derivatives were synthesized and tested for their cytotoxic effects on cancer cells. The results indicated that compounds with an imidazole structure significantly inhibited cell proliferation compared to controls. The study highlighted the importance of substituents on the imidazole ring in enhancing biological activity .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of imidazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications in the imidazole structure improved antimicrobial activity, suggesting that similar modifications in this compound could enhance its effectiveness .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-[(1-methylimidazol-2-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-12-6-5-11-10(12)7-8-3-2-4-9(8)13/h5-6,8-9,13H,2-4,7H2,1H3 |
InChI Key |
ZLAWDESLKNZXNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CC2CCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















